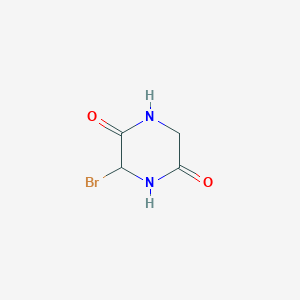
2,5-Bis(ethylamino)nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis(ethylamino)nicotinonitrile is an organic compound with the molecular formula C10H14N4 It is a derivative of nicotinonitrile, characterized by the presence of two ethylamino groups attached to the 2 and 5 positions of the nicotinonitrile ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(ethylamino)nicotinonitrile typically involves the reaction of nicotinonitrile with ethylamine. The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms at the 2 and 5 positions of the nicotinonitrile ring with ethylamino groups. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Bis(ethylamino)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The ethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
2,5-Bis(ethylamino)nicotinonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 2,5-Bis(ethylamino)nicotinonitrile involves its interaction with specific molecular targets. The ethylamino groups enhance its binding affinity to certain enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
Nicotinonitrile: The parent compound, which lacks the ethylamino groups.
2,5-Diaminonitrile: A similar compound with amino groups instead of ethylamino groups.
Uniqueness
2,5-Bis(ethylamino)nicotinonitrile is unique due to the presence of ethylamino groups, which confer distinct chemical and biological properties. These groups enhance its solubility, reactivity, and potential biological activities compared to similar compounds.
Propiedades
Número CAS |
1346809-31-1 |
|---|---|
Fórmula molecular |
C10H14N4 |
Peso molecular |
190.25 g/mol |
Nombre IUPAC |
2,5-bis(ethylamino)pyridine-3-carbonitrile |
InChI |
InChI=1S/C10H14N4/c1-3-12-9-5-8(6-11)10(13-4-2)14-7-9/h5,7,12H,3-4H2,1-2H3,(H,13,14) |
Clave InChI |
RXOAURZFCHKFDN-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=CC(=C(N=C1)NCC)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,4-Dimethylpyrrolo[1,2-a]pyrimidine-7-carboxylic acid](/img/structure/B11904217.png)



![Methyl 6-aminoimidazo[1,2-a]pyrimidine-7-carboxylate](/img/structure/B11904251.png)






